
1-(Cyclopropylmethyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a cyclopropane ring, which in turn is bonded to a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the use of cyclopropylmethyl bromide and cyclopropylmagnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired product . Another method includes the use of cyclopropylcarbinol and cyclopropylcarbinyl chloride under specific reaction conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopropylmethyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclopropylmethylcyclopropane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Ring-opening reactions: Due to the strain in the cyclopropane ring, it is susceptible to ring-opening reactions, forming more stable compounds.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)cyclopropan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of protein functions. The compound’s reactivity is largely influenced by the strain in the cyclopropane ring, which makes it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives such as cyclopropanol and cyclopropylmethyl ketone. While all these compounds share the cyclopropane ring, their reactivity and applications differ due to the presence of different functional groups . For instance:
Cyclopropanol: Contains a hydroxyl group directly attached to the cyclopropane ring, making it highly reactive and prone to ring-opening reactions.
Cyclopropylmethyl ketone: Features a ketone group, which alters its reactivity and makes it useful in different synthetic applications.
The uniqueness of this compound lies in its dual cyclopropane structure, which provides distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H12O |
---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7(3-4-7)5-6-1-2-6/h6,8H,1-5H2 |
InChI-Schlüssel |
HHXKYKYCGQMGLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.